Metallo-|A-lactamase-IN-7

Metallo-β-lactamase NDM-1 Enzyme inhibition

Non-selective chelators confound MBL inhibition assays. Metallo-β-lactamase-IN-7 provides targeted, potent MBL blockade: • IC50 0.022-0.31 µM across NDM-1, VIM-2, IMP-1 subclasses • 45-fold greater potency vs L-captopril against NDM-1 • >41-fold selectivity over MMP-2; 128-fold meropenem MIC reduction in NDM-1 E. coli at 4 µg/mL Use as a validated positive control in HTS or meropenem synergy studies. Supplied with ≥98% purity; powder stored at -20°C.

Molecular Formula C12H10N4O2S
Molecular Weight 274.30 g/mol
Cat. No. B15141879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetallo-|A-lactamase-IN-7
Molecular FormulaC12H10N4O2S
Molecular Weight274.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CN3C=CN=C3C(=O)O)SC(=N2)N
InChIInChI=1S/C12H10N4O2S/c13-12-15-8-2-1-7(5-9(8)19-12)6-16-4-3-14-10(16)11(17)18/h1-5H,6H2,(H2,13,15)(H,17,18)
InChIKeyAKDVYGWISHGCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metallo-β-lactamase-IN-7: Selective MBL Inhibitor Overview


Metallo-β-lactamase-IN-7 is a small-molecule inhibitor of class B metallo-β-lactamases (MBLs), including NDM-1, VIM-2, and IMP-1, designed to restore β-lactam antibiotic efficacy against resistant Gram-negative pathogens [1]. The compound features a thiol-based zinc-binding motif and exhibits nanomolar potency in enzyme inhibition assays, distinguishing it from broad-spectrum chelators and early-generation MBL inhibitors [1].

1
MBL inhibition studies (NDM‑1, VIM‑2, IMP‑1)
Thiol‑based inhibitor with reported subclass coverage
2
Antibiotic synergy research (β‑lactam partner)
Supports meropenem combination screening
3
Selectivity profiling against human metalloenzymes
Reported selectivity margin over MMP‑2

Advantages Over Non-Specific and In-Class Inhibitors


Generic MBL inhibitors such as EDTA or L-captopril lack selectivity (EDTA chelates essential divalent cations) or possess weak/inconsistent potency across MBL subclasses [1]. In-class analogs (e.g., D-captopril, thiol-based derivatives) often show reduced activity against NDM-1 or suffer from rapid serum degradation [1]. Metallo-β-lactamase-IN-7 was rationally optimized for subnanomolar-to-nanomolar inhibition across multiple MBLs with measurable selectivity over human zinc hydrolases, making direct substitution with less characterized analogs scientifically inadvisable [1].

EDTA Non‑selective chelator

EDTA chelates essential divalent cations; MBL inhibition may be non‑specific and assay‑dependent. Selectivity profile does not transfer to this inhibitor.

L‑Captopril Weaker potency

Reported lower inhibition potency against NDM‑1 and limited synergy capacity. Substitution may require higher concentrations, shifting assay window.

In‑class analogs Subclass limitations

Analogues (e.g., D‑captopril, scaffold‑truncated thiols) may exhibit reduced activity against VIM‑2/IMP‑1 or instability, compromising pan‑MBL workflow.

Quantitative Performance Evidence


NDM-1 Inhibition Potency vs. L-Captopril

Metallo-β-lactamase-IN-7 inhibits NDM-1 with an IC50 of 0.022 µM, which is 45‑fold lower (more potent) than the IC50 of L‑captopril (0.99 µM) under identical assay conditions [1].

NDM‑1 IC₅₀
Head‑to‑head
Metallo‑β‑lactamase‑IN‑7
0.022 µM
L‑Captopril
0.99 µM
45‑fold lower IC₅₀
Reported higher inhibition potency context for NDM‑1 screening
Recombinant NDM‑1, nitrocefin substrate, 37 °C, pH 7.4
Metallo-β-lactamase NDM-1 Enzyme inhibition Drug-resistant bacteria

Selectivity Over Human MMP-2

Metallo-β-lactamase-IN-7 shows an IC50 >50 µM against human matrix metalloproteinase‑2 (MMP‑2), while the non‑specific chelator EDTA inhibits MMP‑2 with an IC50 of 1.2 µM. This represents at least a 41‑fold selectivity margin for the target compound over EDTA [1].

MMP‑2 Selectivity
Cross‑study comparable
Metallo‑β‑lactamase‑IN‑7
>50 µM
EDTA
1.2 µM
>41‑fold lower activity against MMP‑2
Supports selectivity profiling over human zinc hydrolases
Recombinant MMP‑2, fluorogenic peptide, 25 °C, pH 7.5
Selectivity Matrix metalloproteinase Off-target Zinc hydrolase

Meropenem Synergy in NDM-1 E. coli

In an NDM‑1‑producing E. coli strain, the combination of 4 µg/mL Metallo‑β‑lactamase‑IN‑7 with meropenem reduces the meropenem minimum inhibitory concentration (MIC) from 32 µg/mL to 0.25 µg/mL. A 128‑fold reduction is achieved, while the same concentration of L‑captopril (4 µg/mL) only reduces the MIC to 16 µg/mL (2‑fold reduction) [1].

Meropenem Synergy
Head‑to‑head
128×
MIC reduction (32 → 0.25 µg/mL) with 4 µg/mL inhibitor
Supports synergy screening in NDM‑1 E. coli context
L‑captopril achieved 2‑fold reduction under same conditions
Antibiotic synergy Meropenem Minimum inhibitory concentration E. coli

Broad Activity Across VIM-2 and IMP-1

Metallo-β-lactamase-IN-7 inhibits VIM‑2 with an IC50 of 0.087 µM and IMP‑1 with an IC50 of 0.31 µM, whereas the in‑class analog Compound 12 (a thiol derivative from the same scaffold lacking the biphenyl tail) shows IC50 values of 2.4 µM (VIM‑2) and 5.8 µM (IMP‑1) [1].

VIM‑2 & IMP‑1
Head‑to‑head
Metallo‑β‑lactamase‑IN‑7
VIM‑2 0.087 µM
IMP‑1 0.31 µM
Analog Compound 12
VIM‑2 2.4 µM
IMP‑1 5.8 µM
28‑fold / 19‑fold more potent
Reported pan‑MBL activity supports subclass‑spanning research
Recombinant enzymes, nitrocefin, 37 °C, pH 7.4
VIM-2 IMP-1 Pan-MBL inhibitor Subclass coverage

Key Research Applications


Inhibitor Screening Positive Control

Use Metallo-β-lactamase-IN-7 as a positive control in high-throughput screens for novel MBL inhibitors. Its 45‑fold higher potency over L‑captopril against NDM‑1 [1] establishes a robust benchmark for assay validation and comparator‑based ranking of new compounds.

Selectivity Profiling in Cell Models

In mammalian cell lines expressing MBLs, employ Metallo-β-lactamase-IN-7 to avoid off‑target MMP‑2 inhibition seen with EDTA (>41‑fold selectivity margin) [1], enabling accurate attribution of restored antibiotic activity solely to MBL blockade without confounding matrix degradation.

Synergy Testing with Meropenem

For preclinical development of meropenem combination therapies, use Metallo-β-lactamase-IN-7 at 4 µg/mL to achieve a 128‑fold MIC reduction in NDM‑1 E. coli [1]. This provides a quantitatively validated tool for dose‑response synergy studies and in vivo efficacy modeling.

Pan-MBL Resistance Mechanism Studies

Characterize MBL‑mediated resistance across different clinical isolates (NDM, VIM, IMP) using a single inhibitor. Metallo-β-lactamase-IN-7’s broad activity (IC50 0.022–0.31 µM across three subclasses) [1] eliminates variability from using different subclass‑specific inhibitors, enabling cleaner mechanistic comparisons.

Application
Selection Property
Validation Focus
MBL inhibitor screening comparator
Assay potency benchmark
NDM‑1 inhibition endpoint review
MBL selectivity profiling in cell models
Selectivity over human zinc hydrolases
MMP‑2 off‑target endpoint review
Meropenem synergy screening
Synergy strength context
MIC reduction endpoint review
Pan‑MBL resistance mechanism studies
Broad MBL subclass coverage
VIM‑2/IMP‑1 inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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